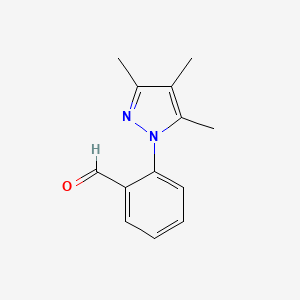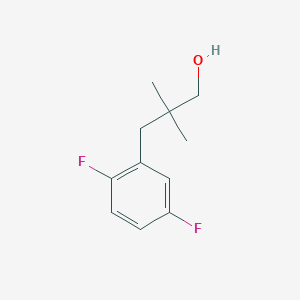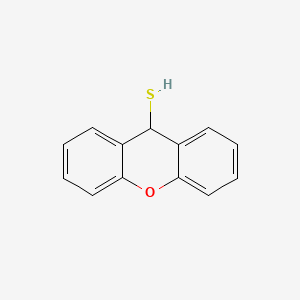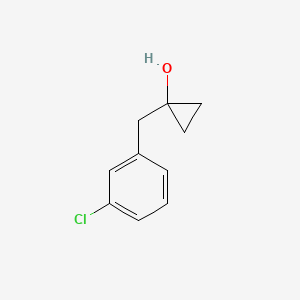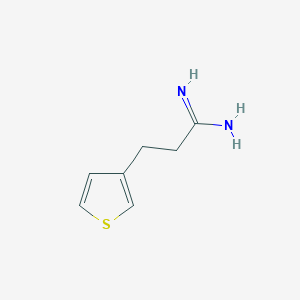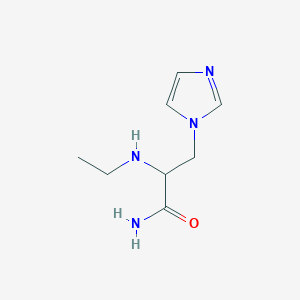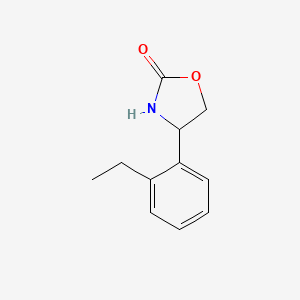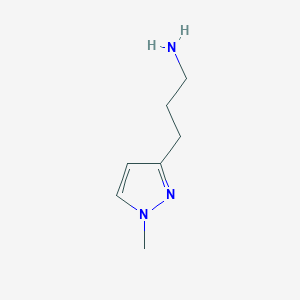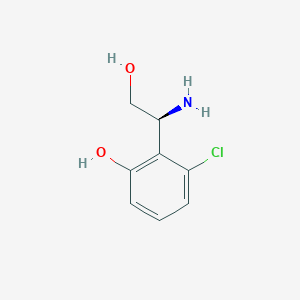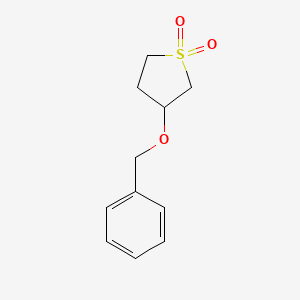
1-Chloro-2-(2-nitroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitroethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions: 1-Chloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 1-chloro-2-(2-aminoethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-2-(2-nitroethyl)benzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which 1-Chloro-2-(2-nitroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
1-Chloro-2-nitrobenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloro-1-nitroethylbenzene: Positional isomer with different chemical properties.
1-Bromo-2-(2-nitroethyl)benzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity.
Uniqueness: 1-Chloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
1-chloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-4H,5-6H2 |
InChI 键 |
XEWJLBPWTJKENF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)



